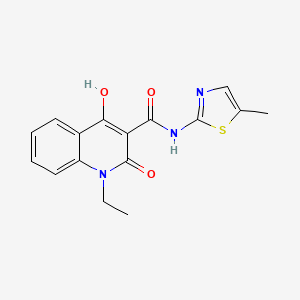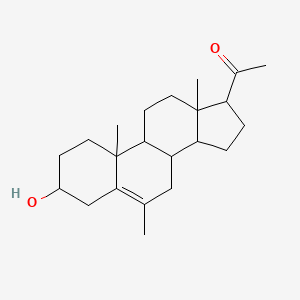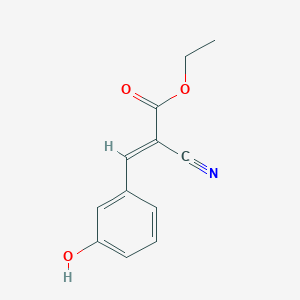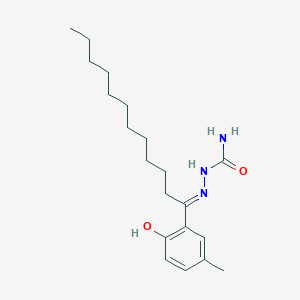
1-ethyl-4-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-4-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a complex organic compound with a long and intricate name. Let’s break it down:
Core Structure: The core structure of this compound is a quinoline ring system, which consists of a bicyclic aromatic ring with nitrogen atoms. The quinoline nucleus provides a scaffold for various functional groups.
Vorbereitungsmethoden
The synthetic routes for this compound can be quite complex due to its intricate structure. here are some general approaches:
Multistep Synthesis: The compound is typically synthesized through multistep reactions, involving cyclization, substitution, and oxidation steps.
Industrial Production: While there isn’t a specific industrial method dedicated to this compound, it may be produced as an intermediate in the synthesis of other pharmaceuticals or agrochemicals.
Analyse Chemischer Reaktionen
1-ethyl-4-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various reactions:
Oxidation: The hydroxy group at position 4 can be oxidized to a ketone.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Reduction: The carbonyl group (2-oxo) can be reduced to an alcohol.
Common reagents and conditions depend on the specific reaction and functional group modifications. Major products formed would include derivatives with altered substituents.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure. It may exhibit antimicrobial, antiviral, or anticancer properties.
Agrochemicals: It could serve as a building block for designing new pesticides or herbicides.
Materials Science: Its complex structure might find applications in materials with specific properties.
Wirkmechanismus
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets (enzymes, receptors, etc.) to exert its effects. Further studies are needed to elucidate these pathways.
Vergleich Mit ähnlichen Verbindungen
Remember that this compound’s full potential awaits further investigation, and its applications may evolve as scientific knowledge advances.
: Example reference. Actual references should be cited from reliable scientific literature.
Eigenschaften
Molekularformel |
C16H15N3O3S |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
1-ethyl-4-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C16H15N3O3S/c1-3-19-11-7-5-4-6-10(11)13(20)12(15(19)22)14(21)18-16-17-8-9(2)23-16/h4-8,20H,3H2,1-2H3,(H,17,18,21) |
InChI-Schlüssel |
HVUAPZYJSNPOSA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC=C(S3)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Aminophenyl)sulfonyl]-n-propylaniline](/img/structure/B11998163.png)



![N''-[(E)-(2-hydroxyphenyl)methylidene]-N'''-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide](/img/structure/B11998179.png)




![[(E)-1,2-dimethoxy-2-phenylethenyl]benzene](/img/structure/B11998201.png)
![4-{[(E)-(2-fluorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11998228.png)



